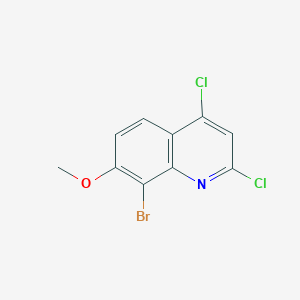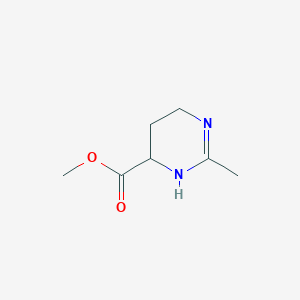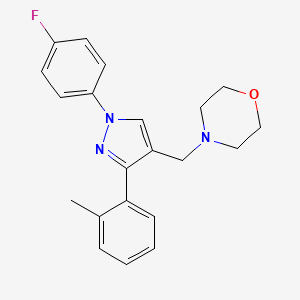![molecular formula C49H66BrO3PPdS B13094493 bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is known for its use as a palladium catalyst in various organic reactions, particularly in the field of cross-coupling reactions. This compound is part of the BrettPhos family of ligands, which are known for their stability and efficiency in catalytic processes .
Vorbereitungsmethoden
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the phosphane ligand, followed by the complexation with palladium. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the palladium center is oxidized.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common reagents used in these reactions include halides, amines, and other nucleophiles. The major products formed from these reactions depend on the specific substrates used but often include complex organic molecules with high degrees of functionalization .
Wissenschaftliche Forschungsanwendungen
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:
- Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Methanesulfonato (2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl) (2’-amino-1,1’-biphenyl-2-yl)palladium (II)
These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.
Eigenschaften
Molekularformel |
C49H66BrO3PPdS |
|---|---|
Molekulargewicht |
952.4 g/mol |
IUPAC-Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
BXJOJIBZMFQCOF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


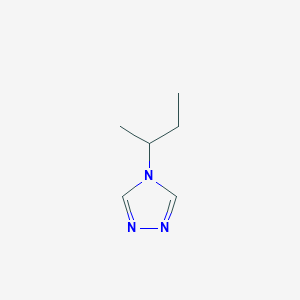
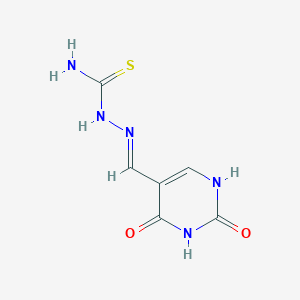
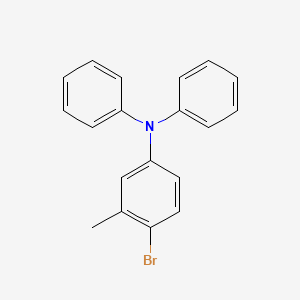
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
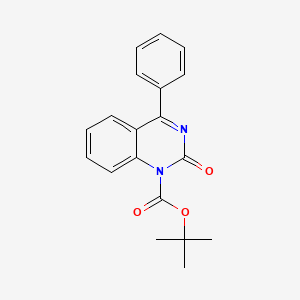

![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
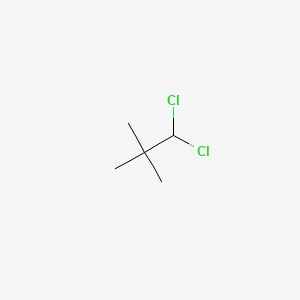

![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
